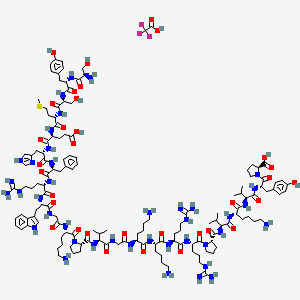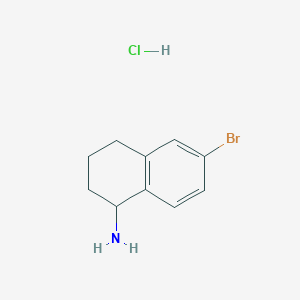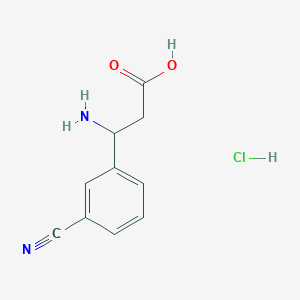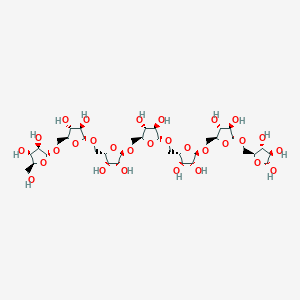
Arabinoheptaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Arabinoheptaose involves enzymatic processes. Arabinanases (such as those from glycoside hydrolase family GH93) play a crucial role in breaking down arabinan polymers into smaller fragments, including Arabinoheptaose. These enzymes cleave the α-1,5 bonds between arabinose units, releasing Arabinoheptaose as a product. Researchers have explored heterologous expression of arabinanases to optimize their performance under industrial conditions .
Molecular Structure Analysis
Arabinoheptaose’s molecular structure consists of seven arabinose units linked by α-1,5-glycosidic bonds. The arrangement of these monosaccharides determines its overall shape. Biophysical investigations, such as small-angle X-ray scattering, reveal that Arabinoheptaose adopts a globular-like shape with a slight bulge at one end .
Chemical Reactions Analysis
Arabinoheptaose participates in various chemical reactions, including hydrolysis. Exo-acting enzymes, such as α-l-arabinofuranosidases (e.g., GH51 members), can release single arabinosyl moieties from Arabinoheptaose. These reactions are essential for the breakdown of complex arabinan structures into smaller, more manageable components .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Biotechnological Production of Rare Sugars
L-Arabinose isomerase (AI), a key enzyme in the microbial pentose phosphate pathway, plays a crucial role in the production of rare sugars. AI can isomerize L-arabinose into L-ribulose and D-galactose into D-tagatose, both having significant commercial values in food and pharmaceutical industries. The biological production processes using AI for these sugars have been developed and improved, with recent advancements in protein engineering techniques enhancing the catalytic properties of various AIs. The structural understanding of AI at the molecular level also provides insights into its catalytic mechanism (Xu et al., 2014).
Enzymatic Characterization in Microorganisms
A hyperthermostable glycoside hydrolase family 51 (GH51) α-l-arabinofuranosidase from Thermotoga petrophila RKU-1 (TpAraF) has been characterized for its optimum activity with arabinoheptaose as a substrate. This enzyme is an exo-acting enzyme producing arabinose as its end-product. The study of TpAraF's structural features, including its typical α/β barrel proteins spectrum, contributes to the understanding of enzyme behavior in high-temperature environments (Santos et al., 2010).
L-Arabinose Transport and Utilization
The transport and utilization of L-arabinose in Saccharomyces cerevisiae, a model organism for fermentative production, is significantly influenced by the expression of heterologous transporters like AraT and Stp2. These transporters mediate the uptake of L-arabinose, particularly at lower concentrations, and are crucial for the efficient utilization of L-arabinose in fermentation processes (Subtil & Boles, 2011).
Comparative Gene Expression Analysis
A comparative analysis of the gene expression in Neurospora crassa when grown on L-arabinose versus D-xylose, with D-glucose as a reference, reveals that L-arabinose can widely rewire the fungal cell metabolic pathway. This alteration in gene expression profile underlines the importance of L-arabinose in modulating the expression of sugar transporters, hemicellulase genes, and transcription factors, which is significantly different from the response to D-xylose or carbon starvation conditions (Li et al., 2014).
Novel Methods for L-Arabinose Purification
An innovative method for purifying L-arabinose from xylose mother liquor has been developed, utilizing a strain of Pichia anomala Y161. This strain metabolizes other sugars but not L-arabinose, enabling enrichment of L-arabinose in the fermentation medium. This biopurification method offers a cost-effective and high-performance approach for obtaining high purity L-arabinose (Cheng et al., 2011).
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O29/c36-1-8-15(37)23(45)30(59-8)53-3-10-17(39)25(47)32(61-10)55-5-12-19(41)27(49)34(63-12)57-7-14-21(43)28(50)35(64-14)56-6-13-20(42)26(48)33(62-13)54-4-11-18(40)24(46)31(60-11)52-2-9-16(38)22(44)29(51)58-9/h8-51H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEVCWOBBGISCP-CGSFXOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)OCC7C(C(C(O7)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)OC[C@H]7[C@@H]([C@H]([C@@H](O7)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arabinoheptaose | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

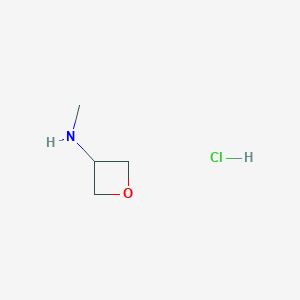

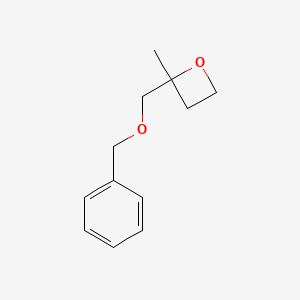

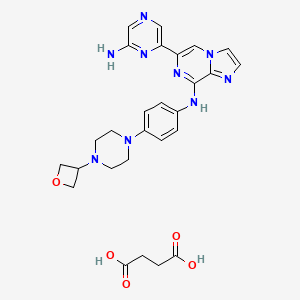

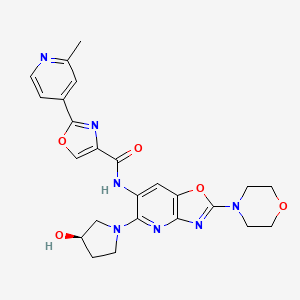
![(2S)-3-Methyl-2-[[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3028273.png)
